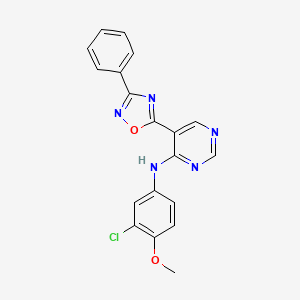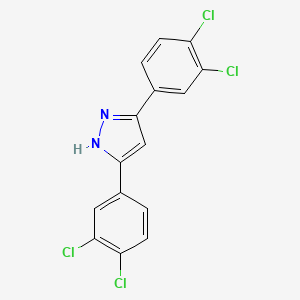
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It gained widespread use as an insecticide during World War II and became one of the most widely used pesticides in the world. However, due to its harmful effects on the environment and human health, it has now been banned in many countries.
作用機序
DDT works by interfering with the nervous system of insects. It binds to the sodium channels in the nerve cells, preventing the normal flow of sodium ions. This disrupts the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
DDT has been shown to have harmful effects on the environment and human health. It is persistent in the environment and can accumulate in the food chain, leading to bioaccumulation and biomagnification. It has been linked to the decline of bird populations, including the bald eagle, due to eggshell thinning. In humans, DDT has been linked to cancer, reproductive and developmental problems, and immune system dysfunction.
実験室実験の利点と制限
DDT has been widely used in laboratory experiments due to its effectiveness as an insecticide. However, its harmful effects on the environment and human health make it a less desirable option. There are now many alternative methods for controlling pests in laboratory experiments, including biological control and integrated pest management.
将来の方向性
Research into alternative methods for controlling pests is ongoing. One area of research is the use of genetically modified organisms to control pests. Another area is the development of new pesticides that are less harmful to the environment and human health. In addition, there is ongoing research into the long-term effects of DDT on the environment and human health, as well as the development of methods for remediation of contaminated sites.
In conclusion, DDT is a synthetic organic compound that has been widely used as an insecticide. It has been extensively studied for its insecticidal properties and has been used to control the spread of diseases and pests in agriculture. However, its harmful effects on the environment and human health have led to its ban in many countries. Ongoing research into alternative methods for controlling pests and the long-term effects of DDT is important for the development of sustainable and safe methods for pest control.
合成法
DDT is synthesized by the reaction of 3,4-dichloroaniline with chloral and sodium hydroxide. The reaction produces a mixture of DDT and its analogs, which are then separated by fractional distillation.
科学的研究の応用
DDT has been extensively studied for its insecticidal properties. It is effective against a wide range of insects, including mosquitoes, flies, and lice. It has been used to control the spread of diseases such as malaria and typhus. In addition, DDT has been used in agriculture to control pests that damage crops.
特性
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N2/c16-10-3-1-8(5-12(10)18)14-7-15(21-20-14)9-2-4-11(17)13(19)6-9/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNJBDOHQASSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

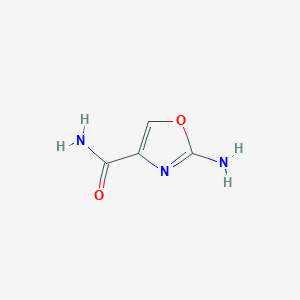

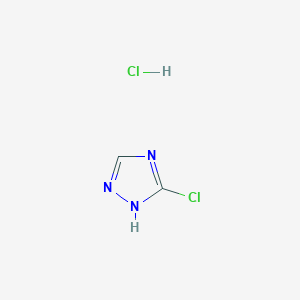
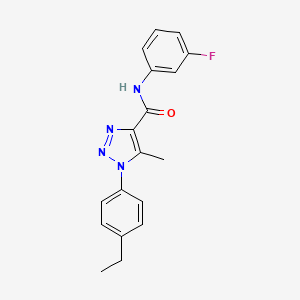
![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2739133.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2739134.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2739135.png)

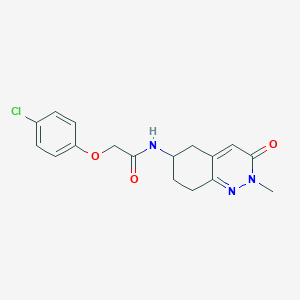
![1-allyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2739138.png)
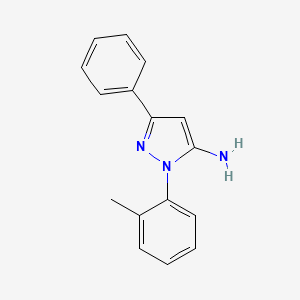
![1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2739140.png)
![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)
